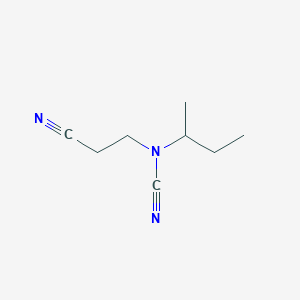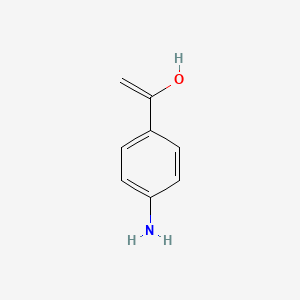
1-(4-Aminophenyl)ethen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)ethen-1-ol is an organic compound characterized by the presence of both an amine and an alcohol functional group. This compound is notable for its unique structure, which includes a benzene ring substituted with an amino group at the para position and an ethenol group. The compound’s molecular formula is C8H11NO, and it has a molecular weight of 137.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)ethen-1-ol can be synthesized through several methods. One common approach involves the reductive amination of (4-nitrophenyl)acetaldehyde with (S)-(-)-α-methylbenzylamine, followed by deprotection of the amine group. Another method involves the condensation polymerization of 2-nitrobenzyl(4-(1,2-dihydroxyethyl)-phenyl)carbamate and azelaic acid dichloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including reductive amination and condensation reactions. These methods are scalable and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)ethen-1-ol undergoes various chemical reactions due to the presence of both amine and alcohol functional groups. These reactions include:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to form the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines from nitro compounds.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
1-(4-Aminophenyl)ethen-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound’s unique structure allows it to be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)ethen-1-ol involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the alcohol group can engage in hydrogen bonding and oxidation-reduction reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)ethen-1-ol can be compared with other similar compounds, such as:
4-Aminophenol: Similar in structure but lacks the ethenol group.
4-Aminoacetophenone: Contains an acetyl group instead of an ethenol group.
4-Aminobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethenol group.
Propriétés
Numéro CAS |
744978-39-0 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
1-(4-aminophenyl)ethenol |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5,10H,1,9H2 |
Clé InChI |
XWDWIXXXXVHYPY-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


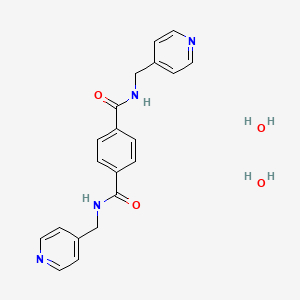

![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
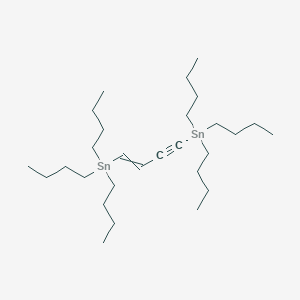
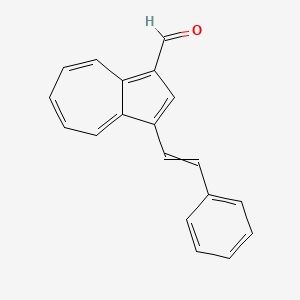
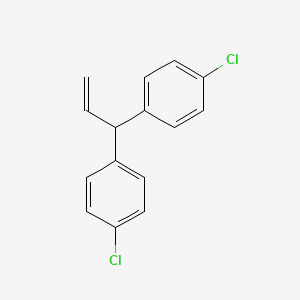
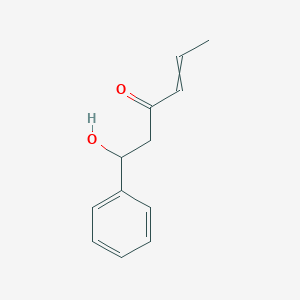
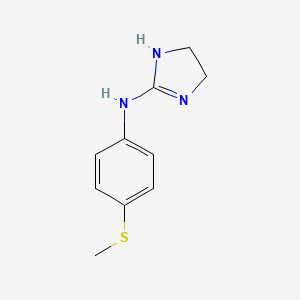

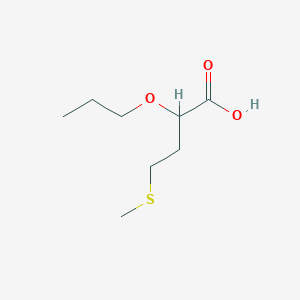
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
